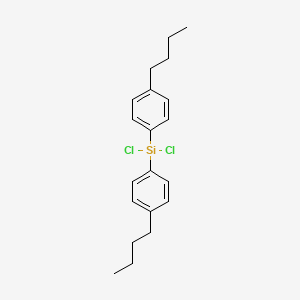

Silane, bis(4-butylphenyl)dichloro-

Cat. No. B8637191

Key on ui cas rn:

111939-57-2

M. Wt: 365.4 g/mol

InChI Key: DNVXMKXNGVYVRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07655745B2

Procedure details

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer was charged with magnesium (15.7 g, 0.645 moles, in a flaky state), and the inside of the flask was purged with nitrogen. Diethyl ether (200 mL) was poured while keeping the inside of the flask at a positive pressure, and one piece of iodine was added while stirring. Furthermore, 1-bromo-4-butylbenzene (141.6 g, 0.665 moles) and diethyl ether (500 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure. When the diethyl ether was heated, and refluxing started, the diethyl ether solution of 1-bromo-4-butylbenzene was dropped from the dropping funnel under mild refluxing over about 4.5 hours, and the mixture was stirred for one hour as it was. After finishing stirring under heating, the reaction solution was cooled to room temperature and diluted with 300 mL of toluene. Tetrachlorosilane (44.6 g, 0.263 moles) and toluene (200 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure and dropped at room temperature over about 30 minutes. After completion of the dropping, stirring of the reaction solution was continued at room temperature overnight. A formed crystal of magnesium bromide was filtered, the obtained filtrate was concentrated, and the concentrated liquid was distilled in vacuo. 4-Butylphenyl trichlorosilane as an initial distillate and 48.5 g of pale yellow bis(4-butylphenyl)dichlorosilane (153 to 155° C./4 to 5 Torr) as a major distillate were obtained. This compound was confirmed to be the desired silane compound (aromatic monomer (B1)) from chemical shift, branching and integration values of signals obtained by the 1HNMR measurement (using chloroform as a heavy solvent at 400 MHz) (see FIG. 2). In the following polymerization reaction, a purified material obtained by vacuum distillation of this major distillate just before that was provided. Also, all of the solvents to be used were dried by a molecular sieve and then used.

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

141.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

44.6 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in a flaky state), and the inside of the flask was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethyl ether (200 mL) was poured

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under mild refluxing over about 4.5 hours

|

|

Duration

|

4.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for one hour as it

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After finishing stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped at room temperature over about 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After completion of the dropping, stirring of the reaction solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A formed crystal of magnesium bromide was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the obtained filtrate was concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the concentrated liquid was distilled in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07655745B2

Procedure details

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer was charged with magnesium (15.7 g, 0.645 moles, in a flaky state), and the inside of the flask was purged with nitrogen. Diethyl ether (200 mL) was poured while keeping the inside of the flask at a positive pressure, and one piece of iodine was added while stirring. Furthermore, 1-bromo-4-butylbenzene (141.6 g, 0.665 moles) and diethyl ether (500 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure. When the diethyl ether was heated, and refluxing started, the diethyl ether solution of 1-bromo-4-butylbenzene was dropped from the dropping funnel under mild refluxing over about 4.5 hours, and the mixture was stirred for one hour as it was. After finishing stirring under heating, the reaction solution was cooled to room temperature and diluted with 300 mL of toluene. Tetrachlorosilane (44.6 g, 0.263 moles) and toluene (200 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure and dropped at room temperature over about 30 minutes. After completion of the dropping, stirring of the reaction solution was continued at room temperature overnight. A formed crystal of magnesium bromide was filtered, the obtained filtrate was concentrated, and the concentrated liquid was distilled in vacuo. 4-Butylphenyl trichlorosilane as an initial distillate and 48.5 g of pale yellow bis(4-butylphenyl)dichlorosilane (153 to 155° C./4 to 5 Torr) as a major distillate were obtained. This compound was confirmed to be the desired silane compound (aromatic monomer (B1)) from chemical shift, branching and integration values of signals obtained by the 1HNMR measurement (using chloroform as a heavy solvent at 400 MHz) (see FIG. 2). In the following polymerization reaction, a purified material obtained by vacuum distillation of this major distillate just before that was provided. Also, all of the solvents to be used were dried by a molecular sieve and then used.

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

141.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

44.6 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in a flaky state), and the inside of the flask was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethyl ether (200 mL) was poured

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under mild refluxing over about 4.5 hours

|

|

Duration

|

4.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for one hour as it

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After finishing stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped at room temperature over about 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After completion of the dropping, stirring of the reaction solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A formed crystal of magnesium bromide was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the obtained filtrate was concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the concentrated liquid was distilled in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |